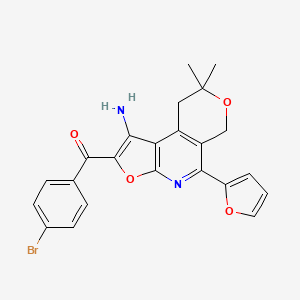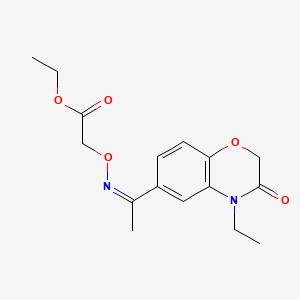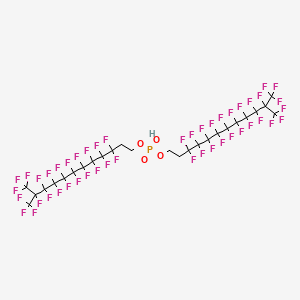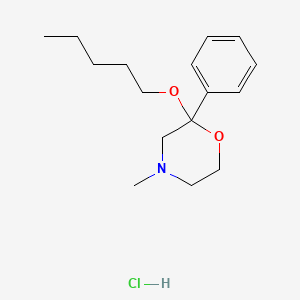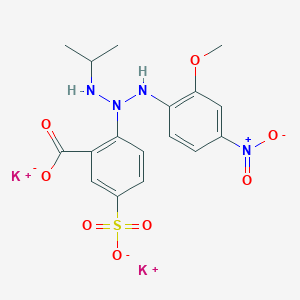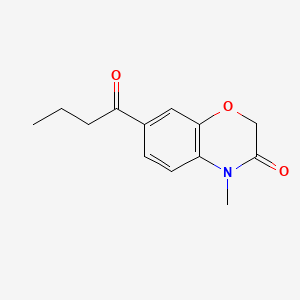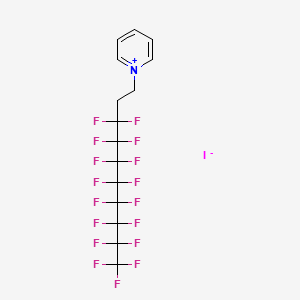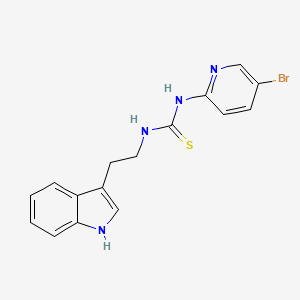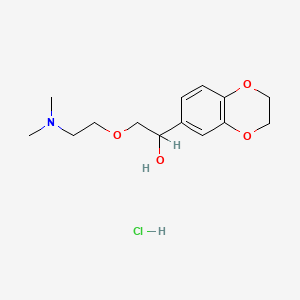
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C14H22ClNO4 and a molecular weight of 303.78 g/mol . This compound is known for its unique structure, which includes a benzodioxine ring and a dimethylaminoethoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxine ring, followed by the introduction of the methanol and dimethylaminoethoxy groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles like halides or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. .
Aplicaciones Científicas De Investigación
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The dimethylaminoethoxy group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride can be compared with other similar compounds, such as:
1,4-Benzodioxine-6-methanol: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.
2,3-Dihydro-1,4-benzodioxine: Similar core structure but lacks the methanol and dimethylaminoethoxy groups.
Dimethylaminoethanol: Contains the dimethylaminoethoxy group but lacks the benzodioxine ring. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
131963-06-9 |
|---|---|
Fórmula molecular |
C14H22ClNO4 |
Peso molecular |
303.78 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-15(2)5-6-17-10-12(16)11-3-4-13-14(9-11)19-8-7-18-13;/h3-4,9,12,16H,5-8,10H2,1-2H3;1H |
Clave InChI |
KRIPIWMHHXGCKJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC2=C(C=C1)OCCO2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






